cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
Properties
CAS No. |
733740-36-8 |
|---|---|
Molecular Formula |
C14H15ClO3 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15ClO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m1/s1 |
InChI Key |
IJCJBMHXFOBOSV-KOLCDFICSA-N |
SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of Cyclopentanecarboxylate Enolate
Methyl cyclopentanecarboxylate serves as the starting material. Treatment with a strong base (e.g., LDA or KHMDS) generates an enolate at position 3. The cis stereochemistry is controlled by:
- Chelation effects : Use of coordinating solvents (THF) and additives (HMPA).
- Steric guidance : Bulky bases favor less hindered transition states.
Alkylation with 4-Chlorophenylacetyl Bromide
The enolate reacts with 2-bromo-1-(4-chlorophenyl)ethan-1-one. Key considerations:
| Parameter | Optimal Condition | Yield (Hypothetical) |
|---|---|---|
| Temperature | -78°C to 0°C | 60-75% |
| Solvent | THF/DMF mixture | |
| Quenching | NH₄Cl aqueous solution |
This step introduces the oxoethyl group with retention of configuration due to the enolate’s planar geometry.
Hydrolysis to Carboxylic Acid
Saponification of the methyl ester (NaOH, MeOH/H₂O) yields the target acid. Acidic workup (HCl) ensures protonation of the carboxylate.
Conjugate Addition Approach (Path B)
Synthesis of α,β-Unsaturated Ketone Intermediate
Cyclopentene-1-carboxylic acid is converted to its methyl ester, followed by oxidation to cyclopentenone using PCC. Subsequent Michael addition of a 4-chlorophenyl Grignard reagent (ArMgBr) proceeds via:
$$
\text{ArMgBr} + \text{Cyclopentenone} \rightarrow \text{Cyclopentane-3-(2-oxo-2-aryl-ethyl)-1-carboxylate}
$$
Stereoselectivity arises from Felkin-Anh model adherence, placing the bulky aryl group antiperiplanar to the approaching nucleophile.
Tautomerization and Acid Workup
The enol intermediate tautomerizes to the ketone under acidic conditions (H₂SO₄, H₂O), finalizing the oxoethyl group.
Stereochemical Resolution Techniques
Racemic mixtures from non-stereoselective syntheses require resolution. The patent EP2187742B1 demonstrates using chiral amines (e.g., 1-ephedrine) for diastereomeric salt formation. Key parameters:
| Chiral Resolving Agent | Solvent | Diastereomeric Excess |
|---|---|---|
| 1-Ephedrine | Acetonitrile | 85-90% |
| Quinine | Ethyl Acetate | 78-83% |
Crystallization at -20°C preferentially isolates the cis isomer due to differential solubility.
Alternative Routes via Cyclization
Dieckmann Cyclization of Diesters
A linear diester precursor undergoes base-mediated cyclization:
$$
\text{CH₂(CO₂R)CH₂CH(COAr)CH₂CO₂R} \xrightarrow{\text{NaOR}} \text{Cyclopentane derivative}
$$
Advantages include inherent ring strain relief driving the reaction. However, controlling the cis configuration remains challenging without directing groups.
Transition-Metal Catalyzed Approaches
Pd-catalyzed C-H activation enables direct functionalization of cyclopentanecarboxylic acids. For example:
$$
\text{Cyclopentane-1-COOH} + \text{ArCOCH₂Br} \xrightarrow{\text{Pd(OAc)₂, Ligand}} \text{Target Compound}
$$
Ligands like BINAP enforce cis geometry via chelation-controlled oxidative addition.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Enolate Alkylation | High stereocontrol | Sensitive electrophile synthesis |
| Conjugate Addition | Modular aryl group introduction | Requires pre-formed enone |
| Resolution | Applicable to racemic mixtures | Low atom economy |
| Cyclization | Convergent synthesis | Limited substituent tolerance |
Recent advances in organocatalysis (e.g., proline-derived catalysts) show promise for asymmetric induction but remain untested for this specific substrate.
Industrial-Scale Considerations
Large-scale production favors the enolate alkylation route due to:
- Commercial availability of methyl cyclopentanecarboxylate.
- Telescoped steps : One-pot enolate formation and alkylation reduce purification needs.
- Solvent recycling : THF and DMF can be recovered via distillation.
Chemical Reactions Analysis
Types of Reactions
cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted chlorophenyl compounds
Scientific Research Applications
cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares the target compound (hypothetical data inferred from analogs) with key structural analogs from the evidence:
Key Observations:
Substituent Impact on Lipophilicity: The 4-trifluoromethylphenyl analog (CAS 733740-47-1) exhibits higher lipophilicity (XLogP3 = 3.2) compared to the 2-methoxyphenyl derivative, reflecting the electron-withdrawing effect of the trifluoromethyl group . The target compound’s 4-chlorophenyl group may confer intermediate lipophilicity, balancing solubility and membrane permeability.
Ring Size and Conformational Flexibility: The cyclobutane derivative (CAS 50921-39-6) has a smaller ring, leading to higher ring strain and a elevated melting point (80–82°C) compared to cyclopentane or cyclohexane analogs .
Synthetic and Industrial Relevance :
- The 2-methoxyphenyl analog (CAS 733740-27-7) is produced in industrial/pharma grades (99% purity), highlighting the scalability of cyclopentane carboxylic acid synthesis .
- Safety protocols for analogs (e.g., CAS 1239843-15-2) emphasize handling precautions due to reactive ketone and carboxylic acid groups .
Biological Activity
cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C14H15ClO3. Its structure features a cyclopentane ring and a chlorophenyl substituent, which may influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
The compound's chemical structure is characterized by the presence of a chlorophenyl group attached to a cyclopentane backbone. The carboxylic acid functional group contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways involved in cellular processes.
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
- Cellular Pathways : The compound may influence signaling pathways related to cell growth and apoptosis, which are crucial in cancer biology .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
- Cardiovascular Effects : Similar compounds have shown promise in animal models for treating cardiovascular diseases, indicating that this compound may have related therapeutic potential .
Case Studies
- Cancer Cell Lines : A study assessed the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Enzyme Activity : Another investigation focused on the compound's ability to inhibit specific enzymes involved in drug metabolism. This could lead to significant implications for drug interactions and efficacy in clinical settings.
Data Tables
Q & A
Q. What are the recommended methods for synthesizing cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid?
The synthesis typically involves cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) to form the cyclopentane ring. Key steps include:
- Friedel-Crafts acylation to introduce the 4-chlorophenyl ketone group.
- Stereoselective cyclization to maintain the cis configuration, monitored via chiral HPLC (≥98% purity criteria) .
- Purification via recrystallization or column chromatography, validated by NMR and mass spectrometry (exact mass: 252.694 g/mol) .
Q. How can the cis stereochemistry of this compound be confirmed experimentally?
- Single-crystal X-ray diffraction : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement), with R-factors <0.06 for high confidence .
- NMR spectroscopy : Analyze coupling constants (e.g., ) between adjacent protons on the cyclopentane ring to confirm cis geometry .
- Chiral chromatography : Compare retention times with enantiomeric standards using polysaccharide-based columns (e.g., CHIRALPAK® IG-3) .
Q. What physicochemical properties are critical for solubility and stability studies?
Key parameters include:
Advanced Research Questions
Q. How do stereochemical differences (cis vs. trans) impact biological activity in related cyclopentane derivatives?
- Case study : cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid derivatives show 2–5× higher enzyme inhibition (e.g., factor Xa) compared to trans isomers due to optimal spatial alignment with hydrophobic binding pockets .
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to correlate stereochemistry with binding free energies .
Q. How to resolve contradictions in reported LogP values (e.g., 3.02 vs. computational predictions of 2.85)?
- Experimental validation : Perform shake-flask partitioning with octanol/water, validated via UV-Vis spectrophotometry at λ = 254 nm .
- Computational adjustment : Apply correction factors for polar surface area (PSA = 54.37 Ų) and hydrogen-bond donors in COSMO-RS models .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Process intensification : Use flow chemistry for acylation steps (residence time: 30 min, 80°C) to reduce side-product formation .
- Catalyst screening : Test Brønsted acid ionic liquids (e.g., [BMIM][HSO4]) for enhanced cyclization efficiency (yield improvement: 15–20%) .
Q. How to address discrepancies in crystallographic data for derivatives with similar structures?
- Data reconciliation : Cross-validate SHELXL refinement results with DFT-calculated bond lengths/angles (RMSD <0.01 Å) .
- Twinned crystal analysis : Apply the TwinRotMat algorithm in PLATON to deconvolute overlapping diffraction patterns .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
